4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester
Overview
Description
“4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester” is a chemical compound with the molecular formula C15H14N2O4 . It is also known by other names such as “Methyl 4-(benzylamino)-3-nitrobenzoate” and "4-Benzylamino-3-nitro-benzoic acid methyl ester" .
Synthesis Analysis
The synthesis of this compound can be achieved through a simple Fischer esterification reaction . This process involves a one-pot reaction that can be completed within 30 minutes to 16 hours, with 1 hour producing a workable yield .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a methyl ester group (-COOCH3) attached to it. Additionally, it has a benzylamino group (-NHCH2C6H5) attached to the benzene ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the nitro group and the ester group. For instance, the nitro group can be reduced to an amino group, and the ester group can undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 453.3±40.0 °C at 760 mmHg, and a flash point of 228.0±27.3 °C . It also has a molar refractivity of 78.7±0.3 cm3, and a polar surface area of 84 Å2 .Scientific Research Applications
Synthesis and Industrial Applications
4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester is a compound that has been explored in various fields of scientific research, particularly in the synthesis of pharmaceutical intermediates and materials science. One notable study focuses on the industrial synthesis of related compounds through a series of reactions, including esterification, catalytic hydrogenation, condensation, nitration, and refinement, to produce pharmaceutical intermediates (Qiu Zhi-qiang, 2007). This process highlights the compound's utility in creating valuable intermediates for further drug development and industrial applications.
Polymer Science and Liquid Crystals
In polymer science, research has been conducted on the polycondensation of related esters to extend the synthesis of well-defined condensation polymers. A study by Sugi et al. (2005) investigated the polycondensation of m-(octylamino)benzoic acid esters, aiming to produce polymers with low polydispersities, indicating potential applications in creating novel polymeric materials (Ryuji Sugi et al., 2005). Furthermore, compounds such as 4-(arylideneamino)phenyl-4″-alkoxy benzoates have been synthesized and studied for their mesophase formation and stability, offering insights into the development of liquid crystal materials with tailored properties (M. Hagar et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the presence of a benzene ring in the structure could potentially allow for resonance stabilization, which might influence its interaction with its targets .
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and pka could potentially influence its bioavailability .
Properties
IUPAC Name |
methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22/h3-9,18H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRANSWQWROMHIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374909 | |
Record name | Methyl 4-({[(4-methylphenyl)methyl]amino}methyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-57-0 | |
Record name | Methyl 4-[[[(4-methylphenyl)methyl]amino]methyl]-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675602-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-({[(4-methylphenyl)methyl]amino}methyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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